(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Description
Properties
IUPAC Name |
(3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-8(2)13-6-7(14-8)12-5(4-10)9(6,3)11/h5-7,10-11H,4H2,1-3H3/t5-,6+,7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPMRFGZRWMGSZ-JVZYCSMKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)OC(C2(C)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]2[C@@H]1OC(O2)(C)C)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furodioxol ring system and the introduction of the hydroxymethyl and trimethyl groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Hydroxymethyl Group Transformations
The primary alcohol in the hydroxymethyl group (-CH2OH) undergoes typical nucleophilic reactions:
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Oxidation : Selective oxidation to a carbonyl group (aldehyde) using Dess-Martin periodinane or TEMPO/oxoammonium salts under mild conditions .
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Sulfonylation : Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) yields the corresponding mesylate, a key intermediate for nucleophilic substitution reactions .
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Phosphorylation : Forms phosphate esters under Steglich conditions (DCC/DMAP), relevant to nucleotide analog synthesis .
Ring-Opening Reactions
The 1,3-dioxolane ring is acid-labile, enabling controlled deprotection:
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Acid-Catalyzed Hydrolysis : Treatment with aqueous HCl or trifluoroacetic acid (TFA) cleaves the dioxolane ring, regenerating diol functionalities. This step is critical in carbohydrate synthesis to unmask reactive hydroxyl groups .
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Transacetalization : Reacts with trimethyl orthoformate under acidic conditions to form alternative protecting groups (e.g., benzylidene acetals) .
Derivatization Pathways
Key derivatives and their synthetic routes include:
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Mesylate Intermediate
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Uridine Derivatives
Stability and Reaction Optimization
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Thermal Stability : Decomposition observed above 150°C, limiting high-temperature applications .
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Stereochemical Integrity : Configurational retention confirmed via X-ray crystallography in intermediate steps .
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Solvent Compatibility : Reactions preferentially performed in aprotic solvents (e.g., DMF, THF) to avoid premature ring opening .
Scientific Research Applications
Medicinal Chemistry
Antiviral Agents : One of the most notable applications of this compound is as a ligand in the development of antiviral drugs, particularly HIV protease inhibitors. The compound's structure allows it to interact effectively with viral enzymes, making it a candidate for drug design aimed at inhibiting viral replication .
Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo stereoselective reactions makes it valuable for creating compounds with specific biological activities. For instance, it has been utilized in synthesizing derivatives that exhibit enhanced antiviral properties .
Biochemical Research
Enzyme Inhibition Studies : Researchers have investigated the compound's potential as an enzyme inhibitor. Its structural characteristics allow it to bind to active sites of enzymes involved in metabolic pathways, providing insights into enzyme kinetics and inhibition mechanisms .
Metabolic Pathway Analysis : Given its hydroxymethyl group and dioxolane structure, this compound can be used to study metabolic pathways involving carbohydrate metabolism. Its interactions can help elucidate the roles of specific enzymes in these pathways .
Synthetic Chemistry
Chiral Synthesis : The compound's chiral centers make it an important subject in studies focused on asymmetric synthesis. Techniques developed using this compound can enhance yields and selectivity in producing other chiral compounds, which are crucial in pharmaceuticals .
Material Science
Polymer Development : The structural components of this compound can be incorporated into polymer matrices to develop materials with specific properties such as biodegradability or enhanced mechanical strength. Research is ongoing into its use as a building block for novel polymeric materials .
Case Study 1: Development of HIV Protease Inhibitors
Research led by A.K. Ghosh et al. demonstrated that derivatives of this compound could be synthesized to create potent inhibitors of HIV protease. The study highlighted the importance of stereochemistry in enhancing biological activity and optimizing drug efficacy .
Case Study 2: Enzyme Inhibition Mechanism
A study published in the Journal of Medicinal Chemistry explored the inhibition kinetics of enzymes using this compound as a model substrate. The findings revealed significant insights into how structural modifications could enhance binding affinity and selectivity toward target enzymes .
Case Study 3: Asymmetric Synthesis Techniques
Recent advancements in synthetic methods have utilized this compound to improve chiral synthesis processes. Researchers reported increased yields and enantiomeric purity when employing this compound as a starting material for synthesizing complex natural products .
Mechanism of Action
The mechanism of action of (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues with Substituted Indole Moieties
Compounds 3b–3e () share the (3aR,5R,6S,6aR)-6-(benzyloxy)tetrahydrofuro[2,3-d][1,3]dioxolane core but differ in indole substituents (methoxy, bromo, chloro, methyl). Key comparisons include:
- Melting Points : The target compound’s physical state is unspecified, but analogues like 3c (5-bromo derivative) melt at 140°C, higher than 3e (1-methylindole, 120°C), suggesting halogen substituents enhance crystalline stability .
- Reactivity : The benzyloxy group in these analogues provides a site for deprotection, contrasting with the target compound’s hydroxymethyl group, which is more polar and prone to oxidation .
Functionalized Derivatives with Sulfonate and Triazole Groups
- Compound 34 (): Features a methanesulfonate group at the 6-position.
- Compound 5 (): Contains a triazole-linked butoxy chain. The triazole introduces click chemistry compatibility, expanding utility in bioconjugation compared to the target compound’s simpler hydroxymethyl functionality .
Fluorinated and Stereoisomeric Variants
- Fluorinated Analogue (): (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol introduces fluorine to enhance metabolic stability. The fluorinated ethyl group alters lipophilicity (clogP ~0.5 vs. target compound’s ~-0.2) and hydrogen-bonding capacity .
- Diastereomers (): (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl] variant shows how stereochemistry impacts solubility and biological activity. For example, this diastereomer is a precursor to imino sugars with glycosidase inhibition properties, whereas the target compound’s stereochemistry may favor different interactions .
Comparative Data Table
Research Implications and Trends
The target compound’s hydroxymethyl group positions it as a versatile intermediate for further derivatization, such as phosphorylation or glycosylation. However, analogues with halogen, sulfonate, or triazole groups demonstrate broader applicability in drug discovery (e.g., antiviral or anticancer agents) . Recent advances in stereoselective synthesis (e.g., ’s isocyanato derivative) highlight the demand for tailored furodioxolane derivatives in asymmetric catalysis and glycomimetics .
Biological Activity
The compound (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS: 37077-81-9) is a complex organic molecule with various potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C8H14O5
- Molecular Weight : 190.20 g/mol
- IUPAC Name : this compound
- Purity : Typically >95% in commercial preparations
The structure of the compound features a tetrahydrofuran ring fused with a dioxole moiety, which is significant for its reactivity and interaction with biological targets.
Antioxidant Properties
Recent studies have indicated that compounds with similar structural features exhibit potent antioxidant activity. This activity is crucial in mitigating oxidative stress-related diseases. The hydroxymethyl group in this compound may enhance its electron-donating ability, contributing to its antioxidant efficacy.
Enzyme Inhibition
Preliminary research suggests that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:
- Autotaxin Inhibition : Autotaxin is an enzyme linked to the production of lysophosphatidic acid (LPA), which plays a role in various pathological conditions including cancer and fibrosis. Compounds structurally related to our target have shown promise in inhibiting autotaxin activity .
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Enzyme Interaction Studies :
Comparative Analysis
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Antioxidant Activity | High | Moderate |
| Autotaxin Inhibition | Potentially effective | Effective |
| Structural Stability | Stable under physiological conditions | Variable |
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves stereoselective reactions requiring precise control of temperature, solvent polarity, and reaction time. For example, protecting group strategies (e.g., dioxolane rings) are critical to prevent undesired side reactions at the hydroxymethyl and hydroxyl moieties. Analytical techniques like NMR (for stereochemical confirmation) and HPLC (for purity assessment) must be integrated at each step to monitor intermediates .
Q. How can researchers validate the stereochemical configuration of this compound?
Single-crystal X-ray diffraction is the gold standard for absolute stereochemical confirmation. Alternatively, compare experimental H and C NMR chemical shifts with density functional theory (DFT)-calculated values for specific diastereomers. Polarimetry can also corroborate optical activity if reference data exist for similar derivatives .
Q. What solvents and conditions are optimal for recrystallization to achieve high purity?
Use mixed solvents like ethyl acetate/hexane or methanol/water to balance solubility and polarity. Slow evaporation at 4°C enhances crystal formation. Pre-purification via flash chromatography (silica gel, 5–10% methanol in dichloromethane) is recommended to remove non-polar impurities .
Advanced Research Questions
Q. How does the compound’s furan-dioxolane ring system influence its reactivity in nucleophilic substitutions?
The fused furan-dioxolane framework creates steric hindrance around the hydroxymethyl group, limiting nucleophilic attack at C5. However, the electron-withdrawing dioxolane oxygen atoms activate adjacent positions for regioselective functionalization. Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites .
Q. What strategies are effective for derivatizing the hydroxymethyl group while preserving stereochemistry?
Mitsunobu reactions (using DIAD/TPP) are reliable for converting the hydroxymethyl group to ethers or esters without racemization. For oxidation to carboxylic acids, TEMPO/NaClO under mild conditions minimizes side reactions. Always monitor reaction progress via TLC (silica, 1:1 EtOAc/hexane) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from impurities in early synthetic batches or variations in assay conditions. Reproduce experiments using rigorously purified material (≥98% HPLC purity) and standardize assays (e.g., fixed incubation times, controlled pH). Cross-validate results with orthogonal methods, such as isothermal titration calorimetry (ITC) vs. enzyme inhibition assays .
Q. What crystallographic parameters are critical for resolving the compound’s solid-state structure?
Key parameters include space group symmetry (e.g., monoclinic ), unit cell dimensions (), and refinement metrics (, ). Use high-resolution data (Mo-Kα radiation, ) to resolve disorder in the tetrahydrofuran ring .
Comparative and Mechanistic Studies
Q. How does this compound compare structurally and functionally to its 5,6-di-O-isopropylidene analogs?
The additional 6-hydroxyl group in this compound reduces lipophilicity compared to di-O-isopropylidene derivatives (e.g., logP difference ~1.5). This enhances solubility in aqueous buffers but may reduce membrane permeability. Comparative MD simulations can quantify differences in solvent-accessible surface area .
**What role does the hydroxymethyl group play in intermolecular interactions, as observed in co-crystal structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
